molecular formula C10H9NO3S B14203515 Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate CAS No. 857295-89-7

Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate

Cat. No.: B14203515
CAS No.: 857295-89-7
M. Wt: 223.25 g/mol
InChI Key: KLQHNBFAVFCTTI-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate is an organic compound that features a furan ring, an isothiocyanate group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate typically involves the reaction of ethyl 3-(furan-2-yl)propanoate with thiophosgene under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then esterified to yield the final product. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate is unique due to the presence of both an isothiocyanate group and an ester functional group attached to a furan ring.

Properties

CAS No.

857295-89-7

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

ethyl 3-(furan-2-yl)-2-isothiocyanatoprop-2-enoate

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)9(11-7-15)6-8-4-3-5-14-8/h3-6H,2H2,1H3

InChI Key

KLQHNBFAVFCTTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)N=C=S

Origin of Product

United States

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